![molecular formula C15H15N5OS B2968451 (E)-N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(thiophen-2-yl)acrylamide CAS No. 2035001-75-1](/img/structure/B2968451.png)
(E)-N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(thiophen-2-yl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(thiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C15H15N5OS and its molecular weight is 313.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
A novel series of biologically active heterocyclic compounds, including triazolopyrimidines and thiophenes, have been synthesized for potential insecticidal applications against the cotton leafworm, Spodoptera littoralis. These compounds, characterized by techniques such as IR, MS, 1H NMR, and others, showed significant insecticidal potency, underlining their potential for agricultural applications (Soliman et al., 2020).
Antimicrobial Applications
Thiophene-based heterocycles, incorporating triazolopyrimidine, have demonstrated antimicrobial potential. These compounds were synthesized from various precursors, showing higher activity than standard drugs against fungal species, highlighting their potential in developing new antimicrobial agents (Mabkhot et al., 2016).
Anticancer Research
Compounds within this chemical class have also been explored for their anticancer properties. For instance, novel pyrimidine derivatives have been synthesized for potential application as anticancer drugs, incorporating mechanisms for slow drug release. This includes development based on maize starch/cellulose acetate blend polymerized with acrylic acid, indicating a direction towards drug delivery systems for cancer treatment (Helaly et al., 2014).
Supramolecular Chemistry
Derivatives of pyrimidine have been investigated for their role in supramolecular assemblies, demonstrating how such compounds can contribute to the development of complex chemical systems with potential applications in material science and nanochemistry. This includes the synthesis of compounds forming 2D and 3D networks through hydrogen bonding, indicating their utility in constructing new materials with specific physical properties (Fonari et al., 2004).
Wirkmechanismus
Target of Action
The primary targets of (E)-N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(thiophen-2-yl)acrylamide are the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4) . These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are key secondary messengers in cells .
Mode of Action
This compound acts as a selective dual inhibitor of PDE3 and PDE4 . By inhibiting these enzymes, it prevents the breakdown of cyclic nucleotides, leading to an increase in their intracellular levels . This results in bronchodilation and non-steroidal anti-inflammatory effects .
Biochemical Pathways
The compound’s action on PDE3 and PDE4 affects multiple biochemical pathways. The increased levels of cyclic nucleotides can activate protein kinase A, which in turn phosphorylates various target proteins, leading to changes in their activity . This can result in relaxation of smooth muscle cells (leading to bronchodilation) and inhibition of inflammatory cell activation .
Result of Action
The molecular and cellular effects of this compound’s action include bronchodilation and anti-inflammatory effects . These effects can help in the management of conditions like chronic obstructive pulmonary disease (COPD), where airway obstruction and inflammation are major issues .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its targets.
Eigenschaften
IUPAC Name |
(E)-3-thiophen-2-yl-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5OS/c21-14(6-5-13-4-2-8-22-13)16-7-1-3-12-9-17-15-18-11-19-20(15)10-12/h2,4-6,8-11H,1,3,7H2,(H,16,21)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IITAUVWQTBOXNJ-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)NCCCC2=CN3C(=NC=N3)N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)NCCCC2=CN3C(=NC=N3)N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide](/img/structure/B2968368.png)
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2968369.png)
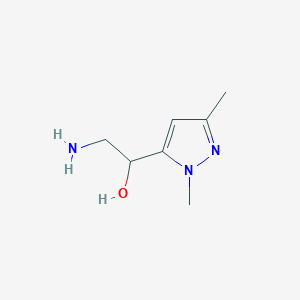
![N-benzyl-2-({5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide](/img/structure/B2968371.png)
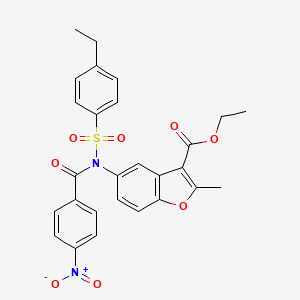
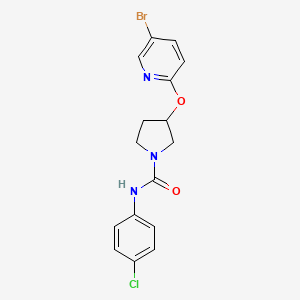
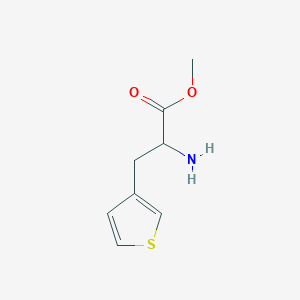
![Tert-butyl 4-[(2-chloroacetyl)amino]-5-phenylazepane-1-carboxylate](/img/structure/B2968377.png)
![Ethyl 2-(allylthio)-5-(4-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2968379.png)
![2-{(E)-[(3-chloro-4-methylphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2968383.png)


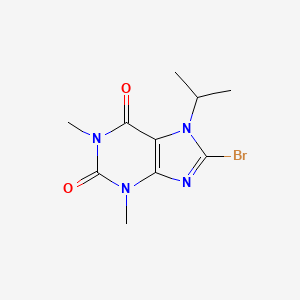
![2-Amino-2-[4-(trifluoromethoxy)phenyl]acetonitrile](/img/structure/B2968389.png)
